4-Fluoropyrimidine-2,5-diamine
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Overview
Description
4-Fluoropyrimidine-2,5-diamine is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are known for their diverse biological and pharmacological activities, making them valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyrimidine-2,5-diamine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,5-diaminopyrimidine with a fluorinating agent such as Selectfluor® under controlled conditions . The reaction is carried out in an organic solvent, often at elevated temperatures, to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyrimidine-2,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are typical.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different biological activities .
Scientific Research Applications
4-Fluoropyrimidine-2,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoropyrimidine-2,5-diamine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to DNA damage and cell cycle arrest, ultimately causing cell death .
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action.
2,4-Dipiperidyl-5-fluoropyrimidine: Another fluorinated pyrimidine derivative with potential biological activities.
Uniqueness: 4-Fluoropyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity compared to non-fluorinated pyrimidines .
Properties
CAS No. |
7542-39-4 |
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Molecular Formula |
C4H5FN4 |
Molecular Weight |
128.11 g/mol |
IUPAC Name |
4-fluoropyrimidine-2,5-diamine |
InChI |
InChI=1S/C4H5FN4/c5-3-2(6)1-8-4(7)9-3/h1H,6H2,(H2,7,8,9) |
InChI Key |
MNRBDLANUUMWDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)F)N |
Origin of Product |
United States |
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